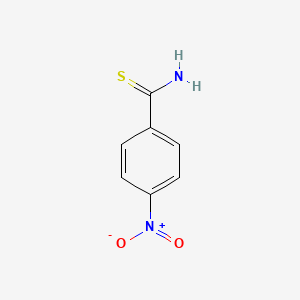

4-Nitrobenzothioamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-nitrobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-7(12)5-1-3-6(4-2-5)9(10)11/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBQPBMIZPCKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388209 | |

| Record name | 4-Nitrobenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26060-30-0 | |

| Record name | 4-Nitrobenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzothioamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Nitrobenzothioamide. While specific experimental data for this compound is limited in publicly available literature, this document compiles established knowledge of related aromatic thioamides and nitro compounds to offer a detailed profile for research and development purposes.

Chemical Structure and Properties

4-Nitrobenzothioamide is an aromatic thioamide featuring a benzene ring substituted with a nitro group at the para position and a thioamide functional group.

Structure:

The presence of the electron-withdrawing nitro group and the thioamide functionality dictates the chemical reactivity and potential biological activity of the molecule. The core chemical and physical properties are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties are largely extrapolated from its amide analog, 4-nitrobenzamide, and general characteristics of aromatic thioamides due to a lack of specific experimental data for 4-Nitrobenzothioamide in the available literature.

Table 1: Physicochemical Properties of 4-Nitrobenzothioamide

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₆N₂O₂S | [1] |

| Molecular Weight | 182.2 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds. |

| Melting Point | Data not available. Likely lower than 4-Nitrobenzamide (199-201 °C). | Thioamides often have lower melting points than their corresponding amides. |

| Boiling Point | Data not available. | Expected to be high due to polarity and molecular weight. |

| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like THF, and DMF. | General solubility of aromatic thioamides. |

| pKa | The thioamide N-H is expected to be more acidic than the corresponding amide N-H. | [2] |

Spectroscopic and Structural Characteristics

Table 2: Expected Spectroscopic Data for 4-Nitrobenzothioamide

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, likely showing two distinct doublets due to the para-substitution. Thioamide N-H protons would appear as a broad singlet, typically downfield. |

| ¹³C NMR | Aromatic carbons would appear in the 120-150 ppm range. The thiocarbonyl (C=S) carbon is expected to be significantly downfield, around 200-210 ppm.[2] |

| IR Spectroscopy | Characteristic C=S stretching vibration around 1120 (±20) cm⁻¹. N-H stretching vibrations around 3100-3400 cm⁻¹. Asymmetric and symmetric NO₂ stretching bands around 1530 and 1350 cm⁻¹, respectively.[2] |

| UV-Vis Spectroscopy | A characteristic absorption maximum for the thioamide C=S bond is expected around 265 (±5) nm.[2] |

Experimental Protocols

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.[3][4]

Synthesis of 4-Nitrobenzothioamide from 4-Nitrobenzamide

Principle: This reaction involves the conversion of the carbonyl group (C=O) of 4-nitrobenzamide to a thiocarbonyl group (C=S) using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Materials:

-

4-Nitrobenzamide

-

Lawesson's Reagent

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzamide in anhydrous THF.

-

In a separate flask, dissolve Lawesson's reagent (0.5 to 1.0 molar equivalents) in anhydrous THF.

-

Slowly add the Lawesson's reagent solution to the 4-nitrobenzamide solution at room temperature with stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is redissolved in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-Nitrobenzothioamide.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 4-Nitrobenzothioamide.

Potential Biological Activity and Signaling Pathways

While specific biological studies on 4-Nitrobenzothioamide are not extensively documented, the presence of the nitroaromatic and thioamide moieties suggests potential for biological activity.

-

Nitroaromatic Compounds: Many compounds containing a nitro group exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamino intermediates, which can lead to cellular damage in target organisms or cells.

-

Thioamides: Thioamides are known to be isosteres of amides and have been incorporated into various therapeutic agents.[6] They can act as potent hydrogen bond donors and have a greater affinity for certain metals compared to amides, which can be exploited in drug design.[6] Some thioamides have shown promise as inhibitors of various enzymes.

Hypothetical Signaling Pathway for Antitumor Activity:

Based on the known mechanisms of some nitroaromatic anticancer agents, a plausible (though unproven for this specific compound) mechanism could involve the induction of cellular stress and apoptosis.

Caption: A hypothetical signaling pathway for the antitumor activity of 4-Nitrobenzothioamide.

Conclusion

4-Nitrobenzothioamide is a compound of interest for chemical and pharmaceutical research due to its structural features. While direct experimental data is sparse, this guide provides a solid foundation based on the known chemistry of aromatic thioamides and nitro compounds. The synthetic protocol outlined is robust and well-established for this class of molecules. Further investigation into the specific physical, chemical, and biological properties of 4-Nitrobenzothioamide is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzothioamide from 4-Nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 4-nitrobenzothioamide from 4-nitrobenzonitrile. The primary method detailed herein utilizes phosphorus pentasulfide (P₄S₁₀) as a thionating agent in an alcoholic solvent, a procedure noted for its simplicity, high yields, and mild reaction conditions.[1][2] This guide is intended to furnish researchers and professionals in the fields of medicinal chemistry and drug development with the necessary details to replicate this synthesis for further research and development applications.

Introduction

Thioamides are a critical class of organic compounds that serve as versatile intermediates in the synthesis of various sulfur-containing heterocycles, many of which exhibit significant biological activity. The conversion of nitriles to thioamides is a fundamental transformation in organic synthesis. While several methods exist for this conversion, including the use of Lawesson's reagent or hydrogen sulfide with a base, the use of phosphorus pentasulfide in ethanol offers a practical and efficient alternative.[1][3] This method is characterized by its straightforward procedure, rapid reaction times, and the absence of tar formation, making it an attractive choice for laboratory-scale synthesis.[1][2]

Reaction Scheme

The synthesis of 4-nitrobenzothioamide from 4-nitrobenzonitrile using phosphorus pentasulfide is depicted in the following reaction scheme:

Figure 1: General reaction scheme for the synthesis of 4-nitrobenzothioamide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of thioamides from various nitriles using the phosphorus pentasulfide method, as reported in the literature. These values provide a general guideline for the expected outcomes of the synthesis of 4-nitrobenzothioamide.

| Parameter | Value | Reference |

| Reagent Molar Ratio | Nitrile : P₄S₁₀ = 1 : 2 | [2] |

| Solvent | Ethanol | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Reaction Time | 2 - 6.5 hours | [2] |

| Yield | 47 - 95% (for various thioamides) | [2] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 4-nitrobenzothioamide from 4-nitrobenzonitrile, adapted from the general method described by Kaboudin and Elhamifar (2006).[1][2]

Materials:

-

4-Nitrobenzonitrile

-

Phosphorus pentasulfide (P₄S₁₀)

-

Ethanol (absolute)

-

Chloroform

-

Calcium chloride (anhydrous)

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of phosphorus pentasulfide (10 mmol) in absolute ethanol (5 mL).

-

Reagent Addition: Stir the solution for 1 hour at room temperature. To this solution, add 4-nitrobenzonitrile (5 mmol).

-

Reaction: Heat the resulting mixture to reflux and maintain the reflux for a period of 2 to 6.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with chloroform (200 mL).

-

Drying and Concentration: Separate the organic phase and dry it over anhydrous calcium chloride. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 40:60 v/v) as the eluent to afford the pure 4-nitrobenzothioamide.[2]

Visualized Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Synthesis workflow for 4-nitrobenzothioamide.

Conclusion

The synthesis of 4-nitrobenzothioamide from 4-nitrobenzonitrile using phosphorus pentasulfide in ethanol is a highly effective and practical method suitable for laboratory settings. The procedure is straightforward, employs readily available reagents, and provides good to excellent yields of the desired product. This technical guide provides the necessary information for researchers to successfully implement this synthesis, enabling further exploration of the chemical and biological properties of 4-nitrobenzothioamide and its derivatives in drug discovery and development.

References

Spectroscopic Profile of 4-Nitrobenzothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Nitrobenzothioamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic values and established experimental protocols. The data herein serves as a valuable reference for the identification, characterization, and quality control of 4-Nitrobenzothioamide in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Nitrobenzothioamide. These predictions are based on established principles of spectroscopy and by drawing analogies to structurally similar compounds, such as 4-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Nitrobenzothioamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.1 | Doublet | 2H | Aromatic Protons (ortho to -NO₂) |

| ~8.0 - 7.8 | Doublet | 2H | Aromatic Protons (ortho to -CSNH₂) |

| ~9.5 - 8.5 | Broad Singlet | 2H | Thioamide Protons (-CSNH₂) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 4-Nitrobenzothioamide

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 195 | Thioamide Carbon (-CSNH₂) |

| ~150 - 148 | Aromatic Carbon (-C-NO₂) |

| ~145 - 143 | Aromatic Carbon (-C-CSNH₂) |

| ~130 - 128 | Aromatic Carbons (-CH) |

| ~125 - 123 | Aromatic Carbons (-CH) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for 4-Nitrobenzothioamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Thioamide) |

| 1620 - 1580 | Strong | C=C Stretch (Aromatic) |

| 1530 - 1500 | Strong | Asymmetric NO₂ Stretch |

| 1450 - 1400 | Medium | C-N Stretch (Thioamide) |

| 1350 - 1330 | Strong | Symmetric NO₂ Stretch |

| 1300 - 1200 | Strong | C=S Stretch (Thioamide) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-Nitrobenzothioamide

| m/z | Relative Intensity (%) | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 166 | Medium | [M - S]⁺ |

| 152 | Medium | [M - NO]⁺ |

| 136 | High | [M - NO₂]⁺ |

| 121 | Medium | [C₇H₅S]⁺ |

| 104 | Medium | [C₇H₄O]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Nitrobenzothioamide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of dry 4-Nitrobenzothioamide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the solid 4-Nitrobenzothioamide sample directly into the ion source using a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-Nitrobenzothioamide.

Starting materials for 4-Nitrobenzothioamide synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 4-Nitrobenzothioamide, a key intermediate in various chemical and pharmaceutical research areas. The document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of 4-Nitrobenzothioamide can be approached through two principal pathways, both commencing from readily available starting materials. The choice of route may depend on factors such as starting material availability, desired purity, and reaction scale.

-

Thionation of 4-Nitrobenzamide: This is a direct and efficient method involving the conversion of the amide functional group of 4-nitrobenzamide into a thioamide.

-

Thiolysis of 4-Nitrobenzonitrile: This pathway involves the reaction of 4-nitrobenzonitrile with a sulfur source to yield the target thioamide.

Each of these primary precursors, 4-nitrobenzamide and 4-nitrobenzonitrile, can be synthesized from more fundamental starting materials, offering a multi-step but versatile approach.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for the synthesis of 4-Nitrobenzothioamide and its key precursors.

Route 1: Synthesis via 4-Nitrobenzamide

This route first involves the preparation of 4-nitrobenzamide from 4-nitrobenzoic acid, followed by its thionation to 4-nitrobenzothioamide.

A common method for the amidation of 4-nitrobenzoic acid involves its reaction with ammonia in the presence of a catalyst.[1][2] Another approach is the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia.[1]

Table 1: Synthesis of 4-Nitrobenzamide

| Starting Material | Reagents | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 4-Nitrobenzoic Acid | Ammonia | Boric Acid, Polyethylene Glycol (PEG-400) | Trichlorobenzene | 160-185 | Not Specified | Up to 97 |

| 4-Nitrobenzoic Acid | Ammonia | Tetrabutoxytitanium, PEG-400 | Trichlorobenzene/o-xylene | 160-185 | Not Specified | High |

| 4-Nitrobenzoic Acid | Thionyl Chloride, Ammonia | Dimethylformamide (catalyst) | Trichlorethylene | ~100 (acid chloride formation), 50-60 (amidation) | Not Specified | ~90 |

Experimental Protocol: Catalytic Amidation of 4-Nitrobenzoic Acid [1][2]

-

To a reaction vessel, add 4-nitrobenzoic acid (1 mole), boric acid (0.008-0.4 moles), and polyethylene glycol (PEG-400, 0.00024-0.266 moles) in an organic solvent such as trichlorobenzene.

-

Heat the mixture to 160-185 °C with stirring.

-

Bubble ammonia gas through the reaction mixture.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Isolate the 4-nitrobenzamide by filtration, wash with an appropriate solvent, and dry.

The conversion of 4-nitrobenzamide to 4-nitrobenzothioamide is effectively achieved using a thionating agent such as Lawesson's reagent.[3][4][5]

Table 2: Thionation of 4-Nitrobenzamide

| Starting Material | Thionating Agent | Solvent | Temperature | Reaction Time | Yield |

| 4-Nitrobenzamide | Lawesson's Reagent | Toluene | Reflux | 4 hours | Not Specified for this specific substrate, but generally high for amides |

Experimental Protocol: Thionation using Lawesson's Reagent [5]

-

In a round-bottom flask, dissolve 4-nitrobenzamide (1 mmol) in toluene (4 mL).

-

Add Lawesson's reagent (0.55 mmol).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (approximately 4 hours).

-

Cool the reaction mixture.

-

(Workup Note) To simplify purification, excess Lawesson's reagent and byproducts can be quenched. Add ethanol (2 mL) and reflux for an additional 2 hours.[5]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-nitrobenzothioamide.

Route 2: Synthesis via 4-Nitrobenzonitrile

This alternative route involves the synthesis of 4-nitrobenzonitrile from various precursors, followed by its conversion to 4-nitrobenzothioamide.

4-Nitrobenzonitrile can be prepared from several starting materials, including 4-nitrobenzaldehyde, 4-nitrobenzoic acid, and 4-nitrostyrene.[6][7]

Table 3: Synthesis of 4-Nitrobenzonitrile

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 4-Nitrobenzaldehyde | Hydroxylamine Hydrochloride | DMSO | 100 | 0.5 hours | 82.3 |

| 4-Nitrobenzoic Acid | p-Toluenesulfonamide, Phosphorus Pentachloride | None (neat) | 200-205 | ~30 minutes | 85-90 |

| 4-Nitrostyrene | Sodium Nitrite, Iron(III) Porphyrin, Formic Acid | Acetonitrile | 70 | 4 hours | 80.7 |

| 4-Nitrostyrene | Potassium Nitrite, N-Chlorosuccinimide | Acetonitrile | Room Temperature | 8 hours | 75 |

Experimental Protocol: Synthesis from 4-Nitrobenzaldehyde [6]

-

In a suitable flask, combine 4-nitrobenzaldehyde (5 g, 1 eq.) and hydroxylamine hydrochloride (4.24 g, 1.85 eq.) in DMSO (50 mL).

-

Heat the mixture to 100 °C and stir for 30 minutes.

-

After cooling, precipitate the product by adding water.

-

Collect the solid by filtration.

-

Purify the crude 4-nitrobenzonitrile by column chromatography.

Experimental Protocol: Synthesis from 4-Nitrobenzoic Acid [7]

-

In a round-bottomed flask, mix p-nitrobenzoic acid (100.3 g, 0.6 mole) and p-toluenesulfonamide (109.9 g, 0.64 mole).

-

In a fume hood, add phosphorus pentachloride (262.2 g, 1.26 moles) and stir to mix.

-

Gently heat the mixture to initiate the reaction, then raise the temperature to 200–205 °C until distillation ceases.

-

Cool the reaction mixture and treat with pyridine (240 mL), warming gently to dissolve.

-

Cautiously add water (1.1 L) with stirring to precipitate the product.

-

Filter the solid, wash with water, and then suspend in 5% sodium hydroxide solution.

-

After stirring for 30 minutes, filter the solid, wash thoroughly with water, and dry to yield 4-nitrobenzonitrile.

The conversion of the nitrile group to a thioamide can be achieved by reaction with a source of hydrogen sulfide. A novel method utilizes H₂S-based salts in supercritical CO₂.[8]

Table 4: Thiolysis of 4-Nitrobenzonitrile

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Benzonitrile derivatives | H₂S-based salts (e.g., [TBDH][HS]) | Supercritical CO₂ (8 MPa) | 40 | 0.5 hours | Up to 98 (for various benzonitriles) |

Experimental Protocol: Thiolysis in Supercritical CO₂ [8]

-

Charge a high-pressure reactor with 4-nitrobenzonitrile and an appropriate H₂S-based salt (e.g., prepared from an organic base like TBD and H₂S).

-

Pressurize the reactor with CO₂ to 8 MPa.

-

Heat the mixture to 40 °C and stir for 30 minutes.

-

After the reaction, vent the CO₂.

-

Extract the product and purify as necessary. (Note: This is a specialized method requiring specific equipment).

Synthetic Workflow Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described.

Biological Context and Signaling Pathways

While specific signaling pathways for 4-Nitrobenzothioamide are not extensively documented, compounds containing the nitro functional group are known to possess a broad spectrum of biological activities.[9][10] The nitro group is a strong electron-withdrawing group that can participate in redox reactions within biological systems. This property is often linked to the antimicrobial and cytotoxic effects observed in many nitro-aromatic compounds.[10] Derivatives of the precursor, 4-nitrobenzamide, have been investigated for their antimicrobial activity.[11][12] The biological activity of 4-Nitrobenzothioamide is an area ripe for further investigation, potentially as an antimicrobial, anticancer, or enzyme-inhibiting agent. The primary mechanism is likely related to the redox properties of the nitro group, which can lead to the generation of reactive nitrogen species and oxidative stress in cells.

References

- 1. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tandf.figshare.com [tandf.figshare.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. researchgate.net [researchgate.net]

The Physical and Chemical Stability of 4-Nitrobenzothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physical and chemical stability of 4-Nitrobenzothioamide is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its structural analogs, thioamides and nitroaromatic compounds, to infer its stability profile and provide robust experimental protocols for its evaluation.

Introduction

4-Nitrobenzothioamide, a derivative of benzamide, features a nitro group at the para position of the benzene ring and a thioamide functional group. While its direct applications are not extensively documented, its structural motifs—the nitroaromatic ring and the thioamide group—are of significant interest in medicinal chemistry and drug development. Nitroaromatic compounds are known for their diverse biological activities, while thioamides are often introduced into molecules to enhance metabolic stability or to act as bioisosteres of amides.[1] A thorough understanding of the physical and chemical stability of 4-Nitrobenzothioamide is therefore crucial for its potential development and application in various scientific fields.

This technical guide aims to provide a detailed overview of the anticipated physical and chemical stability of 4-Nitrobenzothioamide. It summarizes key physicochemical properties, discusses potential degradation pathways, and provides detailed experimental protocols for its stability assessment.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 26060-30-0 | [2] |

| Molecular Formula | C7H6N2O2S | [2] |

| Molecular Weight | 182.2 g/mol | [2] |

| IUPAC Name | 4-nitrobenzenecarbothioamide | [2] |

| Synonyms | p-Nitrothiobenzamide | [2] |

Properties such as melting point, boiling point, and solubility have not been found in the reviewed literature. For the analogous compound, 4-Nitrobenzamide, the melting point is reported to be in the range of 199-201 °C and it is sparingly soluble in water.[3] It is anticipated that 4-Nitrobenzothioamide will be a crystalline solid with limited aqueous solubility.

Chemical Stability and Potential Degradation Pathways

The chemical stability of 4-Nitrobenzothioamide is expected to be influenced by its two primary functional groups: the thioamide and the nitroaromatic ring.

Thioamide Group Stability

Thioamides are generally more susceptible to hydrolysis than their corresponding amides, particularly under acidic or basic conditions. The acid-lability of thioamides is a known challenge in peptide synthesis.[4] Hydrolysis of the thioamide group in 4-Nitrobenzothioamide would likely yield 4-nitrobenzoic acid and hydrogen sulfide.

Thioamides can also be susceptible to oxidation, which can lead to the formation of the corresponding amide or other sulfur-containing species. The stability of thioamides can be influenced by steric and electronic factors of the surrounding molecule.

Nitroaromatic Group Stability

The nitro group is an electron-withdrawing group that can influence the reactivity of the aromatic ring. A common degradation pathway for nitroaromatic compounds, particularly in biological systems or under reducing conditions, is the reduction of the nitro group.[5] This can proceed through nitroso and hydroxylamino intermediates to form the corresponding 4-aminobenzothioamide.

Photostability is another critical consideration for nitroaromatic compounds. Upon exposure to light, they can undergo various photochemical reactions, including photoreduction of the nitro group or other rearrangements.

Inferred Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways for 4-Nitrobenzothioamide can be postulated:

-

Hydrolysis: Cleavage of the thioamide bond to form 4-nitrobenzoic acid.

-

Reduction: Reduction of the nitro group to form 4-aminobenzothioamide.

-

Oxidation: Oxidation of the thioamide to the corresponding amide (4-nitrobenzamide).

These potential pathways are visualized in the diagram below.

Caption: Potential degradation pathways of 4-Nitrobenzothioamide.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 4-Nitrobenzothioamide, a series of well-defined experimental protocols should be employed. The following sections detail methodologies for key stability studies.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol 1: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of 4-Nitrobenzothioamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24, 48, and 72 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24, 48, and 72 hours.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 7 days.

-

Photostability: Expose the solid compound and a solution in a suitable solvent to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (see section 4.3) to quantify the remaining 4-Nitrobenzothioamide and detect any degradation products.

The workflow for a forced degradation study is illustrated below.

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life and recommended storage conditions.

Protocol 2: Long-Term and Accelerated Stability Study

-

Sample Preparation: Package the solid 4-Nitrobenzothioamide in the proposed container closure system.

-

Storage Conditions:

-

Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (visual inspection)

-

Assay for 4-Nitrobenzothioamide content (using a validated HPLC method)

-

Quantification of any degradation products

-

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products.

Protocol 3: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector set at a wavelength where 4-Nitrobenzothioamide and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The method must be able to resolve 4-Nitrobenzothioamide from all process-related impurities and degradation products.

Summary and Conclusion

While direct stability data for 4-Nitrobenzothioamide is scarce, a comprehensive understanding of the stability of thioamides and nitroaromatic compounds allows for the prediction of its stability profile. The primary degradation pathways are anticipated to be hydrolysis of the thioamide group and reduction of the nitro group. Rigorous experimental evaluation, following the detailed protocols provided in this guide, is essential to confirm these predictions and to establish the shelf-life and appropriate storage conditions for 4-Nitrobenzothioamide. The successful application of this compound in research and development will be contingent on a thorough characterization of its physical and chemical stability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide on the Solubility of 4-Nitrobenzothioamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the critical physicochemical property of solubility for 4-Nitrobenzothioamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for 4-Nitrobenzothioamide in the public domain, this document provides a comprehensive overview of its expected solubility behavior by presenting detailed experimental data for its close structural analog, 4-Nitrobenzamide. This guide offers established experimental protocols for solubility determination, presents quantitative data in a clear, tabular format, and provides a visual workflow for these experimental procedures. The methodologies and illustrative data herein serve as a robust resource for researchers and drug development professionals to design and execute their own solubility studies, facilitating formulation, purification, and various research applications.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental parameter that significantly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). For compounds like 4-Nitrobenzothioamide, understanding its solubility profile in a range of common organic solvents is paramount for various stages of research and development, such as:

-

Purification and Recrystallization: Selecting an appropriate solvent system is crucial for obtaining a compound with high purity.

-

Formulation Development: The solubility of an API in pharmaceutically acceptable solvents is a key factor in designing effective drug delivery systems.

-

Analytical Method Development: Understanding a compound's solubility is essential for preparing stock solutions and calibration standards for analytical techniques like High-Performance Liquid Chromatography (HPLC).

A thorough literature search did not yield specific quantitative solubility data for 4-Nitrobenzothioamide. However, to provide a valuable and practical guide, we present the experimentally determined solubility of 4-Nitrobenzamide, a structurally analogous compound where the thioamide group is replaced by an amide group. This data serves as a strong illustrative example of the solubility trends that can be expected for 4-Nitrobenzothioamide. It is important to note that the presence of the sulfur atom in the thioamide group may lead to differences in polarity and hydrogen bonding capacity, thus influencing its solubility profile compared to the amide analog. Therefore, the experimental determination of 4-Nitrobenzothioamide's solubility is highly recommended.

Quantitative Solubility Data of 4-Nitrobenzamide

The following tables summarize the mole fraction and corresponding gram solubility of 4-Nitrobenzamide in a selection of common organic solvents at various temperatures. This data was obtained using the well-established shake-flask method.[1]

Table 1: Solubility of 4-Nitrobenzamide in Common Organic Solvents (Mole Fraction, x) [1]

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Dichloromethane | Dimethyl Sulfoxide (DMSO) |

| 283.15 | 0.0034 | 0.0028 | 0.0125 | 0.0020 | - | 0.0891 |

| 288.15 | 0.0041 | 0.0033 | 0.0146 | 0.0024 | - | 0.1002 |

| 293.15 | 0.0049 | 0.0039 | 0.0170 | 0.0029 | - | 0.1126 |

| 298.15 | 0.0058 | 0.0046 | 0.0198 | 0.0038 | - | 0.1265 |

| 303.15 | 0.0069 | 0.0054 | 0.0230 | 0.0047 | - | 0.1420 |

| 308.15 | 0.0082 | 0.0064 | 0.0267 | 0.0058 | - | 0.1593 |

| 313.15 | 0.0097 | 0.0076 | 0.0310 | 0.0071 | - | 0.1786 |

| 318.15 | 0.0115 | 0.0090 | 0.0359 | 0.0086 | - | 0.2001 |

| 323.15 | 0.0136 | 0.0107 | 0.0415 | 0.0103 | - | 0.2241 |

| 328.15 | 0.0161 | 0.0127 | 0.0479 | 0.0122 | - | 0.2508 |

Data for Dichloromethane was not available in the cited source.

Table 2: Calculated Solubility of 4-Nitrobenzamide in Common Organic Solvents ( g/100 mL)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Dichloromethane | Dimethyl Sulfoxide (DMSO) |

| 283.15 | 0.70 | 0.63 | 2.07 | 0.38 | - | 21.36 |

| 288.15 | 0.84 | 0.74 | 2.41 | 0.46 | - | 24.16 |

| 293.15 | 1.00 | 0.88 | 2.81 | 0.55 | - | 27.30 |

| 298.15 | 1.19 | 1.04 | 3.28 | 0.72 | - | 30.86 |

| 303.15 | 1.42 | 1.22 | 3.82 | 0.89 | - | 34.90 |

| 308.15 | 1.69 | 1.45 | 4.45 | 1.10 | - | 39.52 |

| 313.15 | 2.01 | 1.73 | 5.18 | 1.35 | - | 44.79 |

| 318.15 | 2.39 | 2.05 | 6.02 | 1.64 | - | 50.81 |

| 323.15 | 2.84 | 2.44 | 6.98 | 1.97 | - | 57.70 |

| 328.15 | 3.37 | 2.90 | 8.08 | 2.35 | - | 65.62 |

Note: The g/100 mL values were calculated from the mole fraction data and the densities of the respective solvents at each temperature. Molar mass of 4-Nitrobenzamide is 166.13 g/mol .

Experimental Protocols

The determination of solubility is a critical experimental procedure. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

3.1. Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase of the solute.

Materials and Equipment:

-

4-Nitrobenzothioamide (or analog) solid

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of solid 4-Nitrobenzothioamide to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Equilibration: Place the vials in a constant temperature shaker bath. The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a controlled temperature to further separate the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles. Dilute the filtered sample to a known volume with the same solvent.

-

Quantification: Analyze the concentration of 4-Nitrobenzothioamide in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose. A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the diluted sample and then back-calculate the solubility in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 4-Nitrobenzothioamide.

References

Potential Biological Activity of 4-Nitrobenzothioamide: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 4-Nitrobenzothioamide is limited in publicly available scientific literature. This guide, therefore, presents a predictive overview based on the known biological activities of structurally related compounds, including 4-nitrobenzamide, various thioamides, and other nitroaromatic derivatives. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigations.

Introduction

4-Nitrobenzothioamide is a small molecule featuring a nitro group and a thioamide functional group attached to a benzene ring. While this specific compound has not been extensively studied, its structural motifs are present in numerous biologically active molecules. The nitro group is a well-known pharmacophore, often associated with antimicrobial and anticancer properties, frequently acting as a prodrug that requires metabolic activation via reduction.[1][2] The thioamide group, a bioisostere of the amide group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including improved cell membrane permeability and altered metabolic stability. This guide will explore the potential biological activities of 4-Nitrobenzothioamide by examining the established activities of its chemical relatives.

Potential Biological Activities

Based on the activities of analogous compounds, 4-Nitrobenzothioamide is predicted to exhibit a range of biological effects, primarily in the areas of anticancer and antimicrobial activities, as well as enzyme inhibition.

Anticancer Activity

The nitroaromatic scaffold is a common feature in many anticancer agents. The presence of the nitro group can confer selective toxicity towards cancer cells, which often exhibit a more reductive environment compared to normal cells.

Hypothesized Mechanism of Action:

One potential mechanism involves the reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives.[1] These reactive species can induce cellular damage through various mechanisms, including:

-

DNA Damage: Covalent binding to DNA and induction of strand breaks.

-

Inhibition of Key Enzymes: Targeting enzymes crucial for cancer cell survival and proliferation, such as DNA topoisomerase II.[3]

-

Induction of Apoptosis: Triggering programmed cell death through the activation of caspase pathways.[4]

A study on 4-iodo-3-nitrobenzamide demonstrated that its cytotoxic effect was significantly enhanced in cancer cells, leading to the inactivation of poly(ADP-ribose) polymerase (PARP) and glycolysis, ultimately resulting in necrotic cell death.[5] Derivatives of 4-substituted-3-nitrobenzamide have also shown potent anti-tumor activity against various cancer cell lines.[6]

Experimental Workflow for Anticancer Activity Screening:

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their efficacy often stems from the reductive activation of the nitro group within microbial cells.

Hypothesized Mechanism of Action:

Similar to the anticancer mechanism, the antimicrobial action is likely initiated by the reduction of the nitro group by microbial nitroreductases. This process generates cytotoxic radicals that can interfere with essential cellular processes, such as:

-

Inhibition of DNA Synthesis: Damage to microbial DNA.

-

Disruption of Protein Function: Covalent modification of essential enzymes.

-

Interference with Electron Transport Chain: Disruption of cellular respiration.

Derivatives of 4-nitrobenzamide and 4-nitrobenzoates have been synthesized and evaluated for their antimicrobial properties.[7][8] Furthermore, 4-nitro-3-phenylisoxazole derivatives have demonstrated potent antibacterial activity against various plant pathogens.[9]

Signaling Pathway for Nitroimidazole Antimicrobial Action (as a proxy):

Enzyme Inhibition

The benzamide and thioamide moieties are present in various enzyme inhibitors. The specific target would depend on the overall three-dimensional structure of 4-Nitrobenzothioamide.

Potential Enzyme Targets:

-

Carbonic Anhydrases: Some benzamide derivatives are known to inhibit these enzymes, which are involved in various physiological processes.

-

Lipoxygenases: These enzymes play a role in inflammatory pathways, and their inhibition could confer anti-inflammatory properties.[10]

-

Monoamine Oxidases (MAOs): Inhibition of MAOs is a strategy for treating neurological disorders. The evaluation of 4-Nitrobenzothioamide against these enzymes could be a potential area of investigation.[11]

Quantitative Data from Related Compounds

The following tables summarize quantitative data for the biological activities of compounds structurally related to 4-Nitrobenzothioamide.

Table 1: Anticancer Activity of 4-Substituted-3-Nitrobenzamide Derivatives [6]

| Compound ID | Cancer Cell Line | GI50 (µmol/L) |

| 4a | HCT-116 | 1.904 |

| 4a | MDA-MB-435 | 2.111 |

| 4a | HL-60 | 2.056 |

| 4g | MDA-MB-435 | 1.008 |

| 4g | HL-60 | 1.993 |

Table 2: Antimicrobial Activity of 4-Nitro-3-phenylisoxazole Derivatives against Xanthomonas oryzae (Xoo) [9]

| Compound ID | EC50 (µg/mL) |

| 5o | 15.3 |

| 5p | 12.8 |

| 5q | 18.5 |

| 5r | 20.1 |

| Bismerthiazol (Control) | 65.4 |

Experimental Protocols

Detailed methodologies are essential for the validation of any predicted biological activity. Below are generalized protocols for key experiments.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Nitrobenzothioamide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of 4-Nitrobenzothioamide and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

4-Nitrobenzothioamide stock solution (in DMSO)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of 4-Nitrobenzothioamide in the broth medium in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of 4-Nitrobenzothioamide suggests a strong potential for significant biological activity, particularly in the realms of anticancer and antimicrobial applications. The presence of the nitro group is a key indicator for potential prodrug activation in hypoxic cancer cells and various microorganisms. The thioamide group may further enhance its pharmacological profile. The predictive data and experimental frameworks provided in this guide are intended to serve as a foundation for future research to unlock the therapeutic potential of this and related compounds. Further synthesis and in-depth biological evaluation are warranted to validate these hypotheses.

References

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 8. ijpbs.com [ijpbs.com]

- 9. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitrobenzothioamide: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzothioamide is a promising, yet underexplored, scaffold in medicinal chemistry. Its unique combination of a thioamide functional group and a nitro-substituted aromatic ring offers a rich platform for the synthesis of a diverse array of novel compounds with potential therapeutic applications. The thioamide moiety serves as a versatile synthon for the construction of various sulfur and nitrogen-containing heterocycles, while the nitro group can be exploited for its electron-withdrawing properties or as a handle for further functionalization. This technical guide provides a comprehensive overview of the synthesis, potential reactions, and prospective biological significance of 4-nitrobenzothioamide, positioning it as a valuable precursor for the development of new chemical entities in drug discovery.

Introduction

The quest for novel molecular architectures with enhanced biological activity is a cornerstone of modern drug discovery. Thioamides, as isosteres of amides, have garnered significant attention due to their unique physicochemical properties that can lead to improved metabolic stability, enhanced target affinity, and novel biological activities.[1][2] The replacement of the carbonyl oxygen with sulfur in an amide bond alters the electronic and steric properties, influencing hydrogen bonding capabilities and reactivity.

4-Nitrobenzothioamide, in particular, presents an intriguing starting point for chemical exploration. The presence of the electron-withdrawing nitro group can significantly influence the reactivity of the thioamide functional group and the aromatic ring. Furthermore, nitroaromatic compounds are known to exhibit a wide range of biological activities, often through bioreductive activation within cells, leading to the generation of reactive nitrogen species that can exert cytotoxic or antimicrobial effects.[3][4][5][6]

This guide will detail the primary synthetic routes to 4-nitrobenzothioamide, explore its potential as a precursor for the synthesis of novel heterocyclic compounds, and discuss the prospective biological activities of its derivatives based on the established pharmacology of related thioamides and nitroaromatic compounds.

Synthesis of 4-Nitrobenzothioamide

The synthesis of 4-nitrobenzothioamide can be efficiently achieved from readily available starting materials, primarily 4-nitrobenzamide or 4-nitrobenzonitrile.

Thionation of 4-Nitrobenzamide using Lawesson's Reagent

One of the most common and effective methods for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[7][8][9] This method is generally high-yielding and proceeds under relatively mild conditions.

Experimental Protocol:

-

Materials: 4-Nitrobenzamide, Lawesson's Reagent, anhydrous toluene (or THF), silica gel for column chromatography, ethyl acetate, and hexanes.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzamide (1.0 eq) in anhydrous toluene (or THF).

-

Add Lawesson's Reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting amide), allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 4-nitrobenzothioamide as a solid.

-

-

Expected Yield: 80-95%

Data Presentation:

| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |

| 4-Nitrobenzamide | Lawesson's Reagent | Toluene/THF | 2-6 hours | 80-95 |

From 4-Nitrobenzonitrile via Reaction with a Sulfur Source

Aromatic nitriles can be converted to primary thioamides by reaction with a source of hydrogen sulfide. This can be achieved by bubbling H₂S gas through the reaction mixture or by using a solid sulfide source like sodium hydrosulfide (NaSH).

Experimental Protocol (using Sodium Hydrosulfide):

-

Materials: 4-Nitrobenzonitrile, sodium hydrosulfide (NaSH), anhydrous dimethylformamide (DMF), deionized water, diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzonitrile (1.0 eq) in anhydrous DMF.

-

Add sodium hydrosulfide (1.5-2.0 eq) to the solution in portions while stirring.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, pour the reaction mixture into cold deionized water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-nitrobenzothioamide can be further purified by recrystallization or column chromatography.

-

-

Expected Yield: 70-90%

Data Presentation:

| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |

| 4-Nitrobenzonitrile | Sodium Hydrosulfide | DMF | 4-12 hours | 70-90 |

Mandatory Visualization:

Caption: Synthetic routes to 4-nitrobenzothioamide.

4-Nitrobenzothioamide as a Precursor for Novel Compounds

The thioamide functionality in 4-nitrobenzothioamide is a versatile handle for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.

Synthesis of Thiazole Derivatives

Thioamides are key precursors for the Hantzsch thiazole synthesis. Reaction of 4-nitrobenzothioamide with α-haloketones will yield 2-aryl-thiazole derivatives.

Experimental Protocol (General):

-

Materials: 4-Nitrobenzothioamide, α-haloketone (e.g., 2-bromoacetophenone), ethanol, sodium bicarbonate.

-

Procedure:

-

Dissolve 4-nitrobenzothioamide (1.0 eq) in ethanol.

-

Add the α-haloketone (1.0 eq) to the solution.

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

The precipitated thiazole derivative can be collected by filtration, washed with water, and recrystallized.

-

Synthesis of Thiadiazole Derivatives

1,2,4-Thiadiazoles can be synthesized from thioamides through oxidative dimerization or by reaction with N-acylimidoyl chlorides. 1,3,4-Thiadiazoles can be prepared by reacting thioamides with acyl hydrazines.[10]

Mandatory Visualization:

Caption: Potential heterocyclic syntheses from 4-nitrobenzothioamide.

Potential Biological Activities and Signaling Pathways

While specific biological data for 4-nitrobenzothioamide is scarce in the literature, the activities of related compounds suggest several promising avenues for investigation.

Antimicrobial and Antiparasitic Activity

Nitroaromatic compounds are well-established antimicrobial and antiparasitic agents.[11] Their mechanism of action often involves enzymatic reduction of the nitro group within the target organism to form cytotoxic nitroso and hydroxylamine intermediates or a nitro radical anion.[3][4][5][6] This process can lead to DNA damage, protein dysfunction, and oxidative stress, ultimately causing cell death. It is plausible that derivatives of 4-nitrobenzothioamide could exhibit similar activities.

Mandatory Visualization:

Caption: Reductive activation of nitroaromatic compounds.

Anticancer Activity

Many nitro-containing compounds have been investigated as anticancer agents, often as hypoxia-activated prodrugs.[11] The low oxygen environment of solid tumors can facilitate the selective reduction of the nitro group, leading to localized activation of the cytotoxic agent. Thioamides have also been incorporated into anticancer drug candidates to improve their pharmacological properties.[2][12][13]

Enzyme Inhibition

The thioamide moiety can act as a bioisostere for the amide bond, potentially leading to enhanced binding to enzyme active sites.[1][2] The unique electronic and steric properties of the thioamide can result in altered hydrogen bonding patterns and increased affinity for certain biological targets.

Data Presentation (Hypothetical based on related compounds):

| Compound Class | Biological Activity | Target Organism/Cell Line | IC₅₀/MIC (µM) |

| Nitro-substituted Thiazoles | Antibacterial | Staphylococcus aureus | 1 - 10 |

| Nitro-substituted Thiadiazoles | Antifungal | Candida albicans | 5 - 25 |

| Aromatic Thioamides | Anticancer | Human colon cancer (HCT116) | 2 - 15 |

Note: The data in this table is illustrative and based on activities reported for structurally related compounds. Specific testing of 4-nitrobenzothioamide derivatives is required to determine their actual potencies.

Conclusion

4-Nitrobenzothioamide is a readily accessible and highly versatile precursor for the synthesis of a wide range of novel chemical entities. Its potential for derivatization into various heterocyclic systems, combined with the inherent biological possibilities conferred by the nitro and thioamide functionalities, makes it a valuable building block for drug discovery and development. Further exploration of the chemistry and biology of 4-nitrobenzothioamide and its derivatives is warranted to unlock its full potential in the search for new therapeutic agents. Researchers are encouraged to utilize the synthetic protocols outlined in this guide as a starting point for their investigations into this promising area of medicinal chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. svedbergopen.com [svedbergopen.com]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

- 10. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 4-Nitrobenzothioamide and its Analogs: Synthesis, Biological Potential, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioamides, bioisosteres of amides, have garnered significant attention in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of 4-Nitrobenzothioamide and its analogs, a class of compounds with considerable therapeutic potential. While specific data on 4-Nitrobenzothioamide itself is limited in publicly available literature, this review extrapolates from the synthesis, biological activities, and mechanisms of action of structurally related thioamides and nitroaromatic compounds. We present detailed experimental protocols for the synthesis of thioamides, summarize potential biological activities in a structured format, and propose putative mechanisms of action through signaling pathway diagrams. This guide aims to serve as a foundational resource to stimulate further research and development of this promising class of molecules.

Introduction

The substitution of an oxygen atom with sulfur in an amide bond to form a thioamide introduces significant changes in the molecule's electronic and steric properties. Thioamides exhibit altered hydrogen bonding capabilities, increased reactivity, and greater metabolic stability compared to their amide counterparts.[1] These characteristics make them valuable scaffolds in drug discovery. The incorporation of a nitro group, a strong electron-withdrawing moiety, into the benzothioamide framework is anticipated to further modulate its biological activity. Nitroaromatic compounds are known to play a crucial role in a variety of therapeutic agents, including those with antimicrobial and anticancer properties.[2] This review focuses on the synthesis, potential biological activities, and mechanisms of action of 4-Nitrobenzothioamide and its analogs.

Synthesis of 4-Nitrobenzothioamide and Analogs

The most common and versatile method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] being the most widely used.[3]

General Experimental Protocol: Thionation of 4-Nitrobenzamide

This protocol describes a general procedure for the conversion of 4-Nitrobenzamide to 4-Nitrobenzothioamide using Lawesson's reagent.

Materials:

-

4-Nitrobenzamide

-

Lawesson's Reagent (LR)

-

Anhydrous Toluene (or another high-boiling point solvent like dioxane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a round-bottom flask, dissolve 4-Nitrobenzamide (1.0 mmol) in anhydrous toluene (10-15 mL).

-

Add Lawesson's Reagent (0.5-0.6 mmol, 0.5-0.6 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene).

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Nitrobenzothioamide.

Safety Note: Lawesson's reagent and the reaction byproducts can have a strong, unpleasant odor. This procedure should be performed in a well-ventilated fume hood.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 4-Nitrobenzothioamide.

Biological Activities

Anticancer Activity

Several studies have highlighted the anticancer potential of thioamide-containing molecules. For instance, certain pyrazolinethioamide derivatives have shown cytotoxicity against cancer cell lines like A549 (lung) and Hela (cervical), with IC50 values in the micromolar range.[1] The mechanism of action for some thioamides is thought to involve the induction of apoptosis through pathways related to mitochondrial dysfunction.[2] Nitroaromatic compounds have also been investigated as anticancer agents, with some acting as prodrugs that are selectively activated in the hypoxic environment of tumors.[4]

Table 1: Hypothetical Anticancer Activity of 4-Nitrobenzothioamide Analogs

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 4-NBT | (Parent Compound) | MCF-7 (Breast) | Data not available | - |

| Analog A | 3-chloro substitution | A549 (Lung) | Data not available | - |

| Analog B | 4-methoxy substitution | HeLa (Cervical) | Data not available | - |

| Analog C | N-phenyl substitution | PC-3 (Prostate) | Data not available | - |

Note: This table is for illustrative purposes to show how data would be presented. Specific experimental values for these compounds are not currently available in the cited literature.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism often involves the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates that can damage microbial DNA and proteins. While data for 4-Nitrobenzothioamide is lacking, derivatives of 4-nitrobenzamide have been synthesized and shown to possess antimicrobial activity.[5] The replacement of the amide with a thioamide could potentially enhance this activity due to the altered electronic and lipophilic properties of the molecule.

Table 2: Hypothetical Antimicrobial Activity of 4-Nitrobenzothioamide Analogs

| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |

| 4-NBT | (Parent Compound) | Staphylococcus aureus | Data not available | - |

| Analog D | 3,5-dichloro substitution | Escherichia coli | Data not available | - |

| Analog E | N-ethyl substitution | Candida albicans | Data not available | - |

| Analog F | 4-fluoro substitution | Mycobacterium tuberculosis | Data not available | - |

Note: This table is for illustrative purposes. Specific experimental values for these compounds are not currently available in the cited literature.

Putative Mechanism of Action

The mechanism of action of 4-Nitrobenzothioamide is likely multifaceted, drawing from the known activities of both the thioamide and nitroaromatic moieties.

Induction of Apoptosis in Cancer Cells

Based on related compounds, 4-Nitrobenzothioamide could induce apoptosis in cancer cells through the intrinsic pathway. This may involve mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Antimicrobial Mechanism via Nitro-Reduction

The antimicrobial action of 4-Nitrobenzothioamide likely involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that are toxic to the cell.

Conclusion and Future Outlook

4-Nitrobenzothioamide and its analogs represent a class of compounds with significant, yet largely unexplored, therapeutic potential. Based on the established chemistry and biology of thioamides and nitroaromatic compounds, it is reasonable to hypothesize that these molecules may exhibit potent anticancer and antimicrobial activities. This guide provides a foundational framework for initiating research in this area, including detailed synthetic protocols and postulated mechanisms of action.

Future research should focus on the systematic synthesis of a library of 4-Nitrobenzothioamide analogs and the comprehensive evaluation of their biological activities. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that govern their potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific cellular targets and signaling pathways modulated by these compounds. The findings from such investigations will be instrumental in advancing this promising class of molecules towards clinical development.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. benchchem.com [benchchem.com]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application